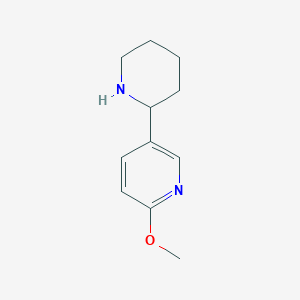

2-Methoxy-5-(2-piperidinyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPSASQDMBLQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407264 | |

| Record name | 2-methoxy-5-piperidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526183-16-4 | |

| Record name | 2-methoxy-5-piperidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 2-Methoxy-5-(2-piperidinyl)pyridine

The construction of the 2-Methoxy-5-(2-piperidinyl)pyridine core involves several strategic approaches, including multi-step pathways, catalytic reactions, and nucleophilic aromatic substitutions.

Multi-Step Synthetic Pathways and Reaction Sequences

The synthesis of 2-Methoxy-5-(2-piperidinyl)pyridine can be achieved through various multi-step sequences. One common strategy involves the initial construction of a substituted pyridine (B92270) ring followed by the introduction of the piperidine (B6355638) moiety. For instance, a synthetic route could commence with a commercially available substituted pyridine, which is then elaborated through a series of reactions to introduce the necessary functional groups for the final coupling with a piperidine derivative. These sequences often require careful planning to ensure compatibility of reagents and reaction conditions.

Another approach involves the synthesis of a perampanel (B3395873) intermediate, 2-methoxy-5-(pyridine-2-yl)pyridine, by reacting 5-bromo-2-methoxypyridine (B44785) with bis(pinacolato)diboron (B136004) to form 2-methoxypyridine-5-boronic acid pinacol (B44631) ester. google.com This intermediate is then reacted with a 2-halogenated pyridine to yield the final product. google.com This method offers the advantage of utilizing readily available starting materials and employing robust and well-established reaction protocols. google.com

Catalytic Reactions for Core Structure Formation

Catalytic reactions, particularly those involving palladium and rhodium, play a crucial role in the efficient synthesis of the 2-Methoxy-5-(2-piperidinyl)pyridine scaffold.

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the carbon-carbon bond between the pyridine and piperidine rings. In a typical Suzuki-Miyaura coupling, a pyridine boronic acid or ester derivative is coupled with a halogenated piperidine, or vice versa, in the presence of a palladium catalyst and a base. This method is highly versatile and allows for the introduction of a wide range of substituents on both the pyridine and piperidine rings. google.comacs.org For example, the synthesis of 2-methoxy-5-(pyridine-2-yl)pyridine, a key intermediate, can be achieved through a palladium-catalyzed coupling of 5-bromo-2-methoxypyridine and bis(pinacolato)diboron. google.com

Hydrogenation: The reduction of a pyridine ring to a piperidine ring is a fundamental transformation in the synthesis of 2-Methoxy-5-(2-piperidinyl)pyridine. This is typically achieved through catalytic hydrogenation using catalysts such as platinum oxide (PtO2) or rhodium on carbon. researchgate.netrsc.orgrsc.orgnih.gov The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) is critical to achieve high yields and selectivity. For instance, the hydrogenation of substituted pyridines can be carried out using PtO2 in glacial acetic acid under hydrogen pressure. researchgate.net Rhodium oxide (Rh2O3) has also been reported as an effective catalyst for the reduction of various functionalized pyridines under mild conditions. rsc.orgrsc.org

| Catalyst | Substrate | Conditions | Product | Reference |

| Pd(OAc)2 | α,β-unsaturated oxime ethers and alkenes | Sterically hindered pyridine ligand | Multi-substituted pyridines | nih.gov |

| Rh2O3 | Functionalized pyridines | Mild conditions | Piperidines | rsc.orgrsc.org |

| PtO2 | Substituted pyridines | Glacial acetic acid, 50-70 bar H2 | Piperidine derivatives | researchgate.net |

| [(η5-C5Me5)Rh(N-C)H] | N-heteroarenes | H2 | Saturated N-heterocycles | osti.gov |

Application of Nucleophilic Aromatic Substitution (SNAr) in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing the piperidine moiety onto the pyridine ring. In this reaction, a nucleophilic piperidine derivative displaces a leaving group, typically a halogen, on the pyridine ring. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups and the position of the leaving group.

The reaction of 2-halopyridines with nucleophiles like piperidine is a common method for synthesizing 2-substituted pyridines. youtube.com The attack of the nucleophile occurs preferentially at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate through resonance. stackexchange.com The efficiency of the SNAr reaction can be influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. nih.gov For instance, the synthesis of 2-alkoxy and 2-amino analogues of certain pharmaceuticals has been achieved through a sequence of C-H bond fluorination followed by SNAr. acs.org

A protocol for the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) has also been developed, providing a transition-metal-free method for accessing aminopyridines. ntu.edu.sg

| Reaction Type | Substrate | Reagent | Product | Key Features | Reference |

| SNAr | 2-Halopyridine | Piperidine | 2-(Piperidinyl)pyridine | Nucleophilic attack at the 2-position. | youtube.com |

| SNAr | 2-Fluoropyridine | Various Nucleophiles | 2-Substituted Pyridine | Fluoride is a good leaving group. | nih.govacs.org |

| Nucleophilic Amination | Methoxypyridine | Piperidine, NaH, LiI | Aminopyridine | Transition-metal-free. | ntu.edu.sg |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure analogues of 2-Methoxy-5-(2-piperidinyl)pyridine is of significant interest for pharmaceutical applications. Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures.

Asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral rhodium or iridium catalyst is a powerful approach to obtain enantiomerically enriched piperidines. Another strategy involves the use of chiral building blocks, such as an enantiomerically pure piperidine derivative, in the coupling reaction. Furthermore, stereoselective methods for the synthesis of polysubstituted piperidines have been developed, for example, through a one-pot pseudo six-component reaction. mdpi.com

Derivatization and Functionalization Strategies on the Piperidine Moiety

Once the core 2-Methoxy-5-(2-piperidinyl)pyridine structure is assembled, further derivatization of the piperidine ring can be carried out to explore structure-activity relationships.

Introduction of Substituents on the Piperidine Ring

The piperidine ring offers multiple sites for the introduction of various substituents. These modifications can significantly impact the biological activity of the molecule. For example, the introduction of small amino functional groups on the piperidine ring has been shown to result in compounds with higher activity for MAO-B inhibition. nih.gov Similarly, the presence of a para-hydroxy substituent on the piperidine ring has demonstrated maximum inhibitory activity for both MAO-A and MAO-B. nih.gov

Modification of Ring Nitrogen in Piperidine

The secondary amine within the piperidine moiety of 2-Methoxy-5-(2-piperidinyl)pyridine represents a versatile handle for a wide array of chemical modifications. These transformations are instrumental in creating analogues with diverse properties. Key modifications include N-alkylation, N-acylation, and N-arylation, which pave the way for a broad spectrum of derivatives.

A common and significant modification involves the introduction of various substituents at the piperidine nitrogen. For instance, N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a widely used method. This reaction is exemplified by the synthesis of N-benzyl derivatives, which can serve as protecting groups or as precursors for further functionalization.

N-acylation of the piperidine nitrogen introduces an amide functionality, which can profoundly alter the molecule's physicochemical properties. This is typically accomplished using acylating agents such as acid chlorides or anhydrides under basic conditions.

Furthermore, the piperidine nitrogen can engage in more advanced transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, enables the formation of N-aryl or N-heteroaryl bonds, thereby significantly expanding the accessible chemical diversity of the scaffold.

A study on the synthesis of novel dopamine (B1211576) D4 receptor ligands utilized 2-methoxy-5-(piperidin-2-yl)pyridine as a key intermediate. The piperidine nitrogen was reacted with a variety of substituted aromatic and heteroaromatic halides to generate a library of N-substituted analogues.

Substituent Effects and Regioselectivity in Pyridine Ring Chemistry

The chemical behavior of the pyridine ring in 2-Methoxy-5-(2-piperidinyl)pyridine is governed by the electronic and steric nature of its two substituents: the methoxy (B1213986) group at the 2-position and the piperidinyl group at the 5-position. These groups dictate the regioselectivity of subsequent reactions on the aromatic ring.

The methoxy group at C-2 is an electron-donating group via resonance and electron-withdrawing via induction. This group activates the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. However, the inherent electron-deficient nature of the pyridine ring nitrogen deactivates the ring towards electrophilic attack when compared to a benzene (B151609) ring. The methoxy group specifically enhances the electron density at the 3- and 5-positions.

The piperidinyl group at C-5 is a strong electron-donating group through induction. Its presence further activates the pyridine ring, reinforcing the directing influence of the methoxy group. The combined effect of these two substituents renders the 4- and 6-positions the most electron-rich and, consequently, the most susceptible to electrophilic attack.

Conversely, for nucleophilic aromatic substitution, the electron-donating character of both the methoxy and piperidinyl groups deactivates the pyridine ring. Nucleophilic attack is therefore less likely to occur at positions activated by these electron-donating groups.

Purification and Characterization Methodologies for Synthetic Intermediates

The multi-step synthesis of 2-Methoxy-5-(2-piperidinyl)pyridine and its derivatives invariably produces a mixture of the desired product, unreacted starting materials, and various byproducts. Consequently, efficient purification and rigorous characterization of synthetic intermediates are paramount.

Purification:

Column Chromatography: This is a cornerstone technique for the purification of intermediates in the synthesis of 2-Methoxy-5-(2-piperidinyl)pyridine. Silica gel is the most commonly employed stationary phase, with a mobile phase consisting of a solvent mixture, typically ethyl acetate (B1210297) and hexanes. The polarity of the eluent is carefully optimized to achieve effective separation.

Crystallization: For solid intermediates, crystallization offers an excellent method for purification. This process involves dissolving the crude material in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of pure crystals.

Characterization:

The structural elucidation and confirmation of the identity of synthetic intermediates rely on a suite of spectroscopic techniques.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides details on the number of different types of protons and their immediate chemical environment. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Reveals the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as N-H stretches in the piperidine ring or C=O stretches in acylated derivatives. |

In the synthesis of related compounds, researchers have detailed the use of these techniques. For example, the characterization of intermediates in the synthesis of nicotinic acetylcholine (B1216132) receptor ligands involved extensive use of ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structures at each synthetic step.

Molecular Interactions and Biological Activity Mechanisms

Preclinical Pharmacological Investigations utilizing Animal Models (excluding human clinical data)

Evaluation of Biological Effects in Disease-Relevant Animal Models (e.g., Hyperactivity in CLOCK Mutant Mice)

Specific studies evaluating the biological effects of 2-Methoxy-5-(2-piperidinyl)pyridine in disease-relevant animal models, such as the hyperactivity model in CLOCK mutant mice, are not extensively detailed in the currently available scientific literature. Research in this area often focuses on broader classes of compounds or related analogues to establish foundational principles before focusing on a single chemical entity.

Animal models are crucial for understanding the therapeutic potential of novel compounds. For instance, the CLOCK mutant mouse model is a key tool for investigating substances that may modulate circadian rhythms and associated behaviors like hyperactivity. While direct evidence for 2-Methoxy-5-(2-piperidinyl)pyridine is sparse, the known interactions of related piperidine (B6355638) and methoxypyridine compounds with various neurotransmitter systems, including serotonergic and nicotinic receptors, suggest a potential for central nervous system activity. nih.govwikipedia.org For example, ibogaine, which contains a methoxy (B1213986) group and a complex amine structure, is known to interact with multiple neurotransmitter systems and produce complex behavioral effects. wikipedia.org Further preclinical studies would be necessary to ascertain the specific in vivo effects of 2-Methoxy-5-(2-piperidinyl)pyridine in such models.

Behavioral Phenotyping and Correlates of Target Modulation

Detailed behavioral phenotyping of 2-Methoxy-5-(2-piperidinyl)pyridine and the direct correlation of its behavioral effects with specific target modulation are not comprehensively documented in public research. Behavioral phenotyping involves a battery of tests to assess a compound's effects on locomotion, anxiety, depression, cognition, and other behavioral domains.

Elucidation of Structure-Activity Relationship (SAR) for 2-Methoxy-5-(2-piperidinyl)pyridine and its Analogues

The structure-activity relationship (SAR) for 2-Methoxy-5-(2-piperidinyl)pyridine and its analogues reveals critical insights into how molecular modifications influence biological activity. By systematically altering different parts of the molecule—the pyridine (B92270) ring, the piperidine ring, and the methoxy substituent—researchers can map the chemical features essential for potency and selectivity.

Positional and Stereochemical Impact on Biological Potency

The relative positioning of substituents on both the pyridine and piperidine rings, as well as the stereochemistry of the chiral center at the 2-position of the piperidine ring, are critical determinants of biological potency.

The substitution pattern on the pyridine ring significantly affects ligand-receptor interactions. In many classes of pyridine derivatives, moving a substituent from one position to another can lead to drastic changes in activity. For example, in a series of substituted pyridine derivatives, the position of electron-donating or electron-withdrawing groups was found to be crucial for antiproliferative activity. nih.govnih.gov

Stereochemistry is paramount for compounds with a chiral center, such as 2-Methoxy-5-(2-piperidinyl)pyridine. The (R)- and (S)-enantiomers often exhibit different potencies and efficacies due to the three-dimensional arrangement of atoms required for optimal binding to a chiral receptor pocket. For related compounds, such as dopamine (B1211576) receptor antagonists, the specific stereoisomer can be the deciding factor for high-affinity binding. nih.gov

Table 1: Illustrative Impact of Positional Isomers on Receptor Binding Affinity (Note: This table is illustrative, based on general findings for related pyridine derivatives, as specific data for positional isomers of 2-Methoxy-5-(2-piperidinyl)pyridine is limited.)

| Compound Analogue | Position of Substituent | Binding Affinity (Ki, nM) |

|---|---|---|

| Analogue A | 4-substituted pyridine | 50 |

| Analogue B | 3-substituted pyridine | 47 nih.gov |

Influence of Heterocyclic Ring Modifications on Activity and Selectivity

Modifying the core heterocyclic structures—the pyridine and piperidine rings—can profoundly impact biological activity and selectivity.

Pyridine Ring Modifications: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), pyrazine) serves as a common strategy to probe the importance of the nitrogen atom's position and the ring's electronic properties. For instance, in a series of dopamine D4 receptor antagonists, replacing a phenyl group with a 3-pyridinyl moiety led to a significant recovery of potency compared to 2-pyridinyl or pyrimidinyl replacements, highlighting the sensitivity of the receptor to the placement of the nitrogen atom. weebly.comnih.gov

Piperidine Ring Modifications: The piperidine moiety can be altered in several ways, such as ring-opening, contraction (to pyrrolidine), or expansion (to azepane), or by introducing substituents on the ring. nih.gov Piperidine itself is a potent competitor at nicotinic receptor binding sites. nih.gov Adding a hydroxyl group, as in 4-hydroxypiperidine, can shift affinity towards muscarinic receptors. nih.gov Bioisosteric replacement of the piperidine ring is a key strategy in drug design to improve properties like metabolic stability and cell permeability. nih.govblumberginstitute.org

Table 2: Effect of Heterocyclic Ring Bioisosteres on Potency (Note: This table is based on data for related dopamine receptor antagonists.)

| Core Heterocycle | R1 Group | R2 Group | Potency (Ki, nM) |

|---|---|---|---|

| Phenyl | 4-Cl-benzyl | 4-Cl-phenyl | 42 nih.gov |

| 3-Pyridinyl | 4-Cl-benzyl | 4-Cl-phenyl | 47 nih.gov |

| 5-Pyrimidinyl | 4-Cl-benzyl | 4-Cl-phenyl | >1000 (76% Inh. at 10 µM) nih.gov |

Role of Methoxy Substituent in Ligand-Target Interactions

The methoxy (-OCH3) group at the 2-position of the pyridine ring plays a multifaceted role in biological activity. nih.gov Its influence can be attributed to both electronic and steric effects.

Electronically, the methoxy group is an electron-donating group, which increases the electron density of the pyridine ring and can influence the basicity of the pyridine nitrogen. researchgate.net This modulation of electronic properties can affect the strength of interactions with the target protein, such as hydrogen bonding or π-π stacking. nih.govresearchgate.net The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming a direct interaction with the receptor. nih.gov

Sterically, the methoxy group occupies a specific space that can either be favorable for binding, by fitting into a hydrophobic pocket, or unfavorable, by causing steric clashes. The orientation of the methoxy group relative to the rest of the molecule is often crucial. researchgate.net In many bioactive molecules, the presence and position of methoxy groups are strongly correlated with their antiproliferative or receptor-modulating activity. nih.gov

Physicochemical Property Descriptors in SAR Analysis (e.g., Lipophilicity)

Physicochemical properties, particularly lipophilicity, are critical components of SAR analysis. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), influences a compound's solubility, membrane permeability, metabolic stability, and plasma protein binding.

In drug design, there is often a delicate balance to be struck. While a certain degree of lipophilicity is required for a compound to cross cell membranes and the blood-brain barrier, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net

Table 3: Physicochemical Properties of Selected Dopamine Receptor Antagonists

| Compound | Potency (Ki, nM) | cLogP |

|---|---|---|

| ML398 | 36 | 5.10 nih.gov |

| Analogue 4a | 42 | 3.73 nih.gov |

| Analogue 4b | 12.3 | 4.14 nih.gov |

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Studies for Reaction Mechanisms and Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like 2-Methoxy-5-(2-piperidinyl)pyridine. researchgate.netresearchgate.net These studies provide insights into reaction mechanisms, such as the nucleophilic aromatic substitution (SNAr) that can be involved in the synthesis of such compounds. researchgate.net For instance, the presence of electron-withdrawing groups on the pyridine (B92270) ring can significantly enhance its electrophilicity, making it more susceptible to nucleophilic attack. researchgate.net

DFT calculations are also employed to determine the optimized molecular geometry and to analyze vibrational spectra. researchgate.netnih.gov By using basis sets like cc-pVTZ, researchers can obtain a stable geometry of the molecule. researchgate.net Furthermore, these computational approaches allow for the prediction of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.gov

Studies on related methoxypyridine compounds have explored conformational preferences, such as the "syn" preference, which is influenced by exchange repulsion between orbitals of the methoxy (B1213986) group and the pyridine ring. rsc.org Theoretical calculations, in combination with spectroscopic methods, help in assigning the observed spectral bands to specific conformers. rsc.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of drug discovery, it is used to predict the binding affinity and interaction of a ligand, such as a derivative of 2-Methoxy-5-(2-piperidinyl)pyridine, with a biological target, typically a protein. researchgate.net

For example, molecular docking simulations have been performed to assess the binding of pyridine derivatives to key proteins of viruses like SARS-CoV-2, such as the main protease (Mpro) and the spike protein. researchgate.net The results of these simulations can suggest whether a compound has the potential to act as an inhibitor by forming stable interactions with the viral targets. researchgate.net Docking studies are also integral in the design of inhibitors for other targets like cyclin-dependent kinases (CDKs), which are implicated in cancer. nih.gov A multi-step drug design protocol often involves initial virtual screening through molecular docking to assess the fit of compounds into the binding site and to analyze ligand-protein interactions. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational stability of a ligand and the dynamics of its interactions with a target molecule over time. nih.gov This method is crucial for validating the results of molecular docking and for understanding the behavior of a compound in a more dynamic and realistic environment, such as a lipid bilayer. nih.gov

MD simulations can reveal the transient formation of ligand clusters and the orientation of the ligand within its environment. nih.gov For instance, in the development of new protein kinase C (PKC) agonists, MD simulations were used to observe the behavior of pyridine-based candidates, ensuring their hydroxy groups were oriented toward the lipid-water interface, a desired characteristic for this class of compounds. nih.gov Key metrics calculated from MD simulations include the number of hydrogen bonds formed with water and the lipid bilayer, as well as the solvent-accessible surface area (SASA) of specific functional groups. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling in Preclinical Context

In silico ADME profiling is a computational method used to predict the pharmacokinetic properties of a drug candidate. nih.govmdpi.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid costly failures in later stages of development. researchgate.net

ADME properties that are commonly predicted include absorption (e.g., intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., inhibition of cytochrome P450 enzymes), and excretion. mdpi.com For many pyridine and pyrimidine (B1678525) derivatives, in silico tools have been used to predict their ADME profiles. nih.govresearchgate.net For example, a study on pseudothiohydantoin derivatives showed favorable absorption, distribution, metabolism, and excretion parameters for most of the tested compounds, indicating their potential as drug candidates. mdpi.com A key aspect of metabolism prediction is assessing the potential for a compound to inhibit major cytochrome P450 (CYP) isoenzymes like CYP3A4, as inhibition can lead to drug-drug interactions. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules. nih.govmdpi.com

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. nih.govmdpi.comnih.gov This approach enriches the hit list with potentially active compounds compared to random screening. mdpi.com For example, a pharmacophore model for human hepatic ketohexokinase (KHK) inhibitors identified key features like ring structures, hydrophobic groups, and hydrogen bond acceptors that were crucial for binding. nih.gov This model was then used to screen a library of compounds, leading to the identification of potential new inhibitors. nih.gov

Virtual screening can also be combined with other computational methods like molecular docking and molecular dynamics to create a more robust drug design pipeline. nih.govnih.gov This integrated approach helps to reduce the number of false positives from docking-based predictions and increases the likelihood of identifying promising drug candidates. nih.gov

Preclinical Metabolism and Stability Studies

In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomal Stability)

No data is publicly available regarding the in vitro metabolic stability of 2-Methoxy-5-(2-piperidinyl)pyridine in hepatic microsomes or other relevant in vitro systems. Such studies would typically involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) and measuring the rate of disappearance of the parent compound over time. The results are often expressed as the half-life (t½) or intrinsic clearance (CLint).

Identification and Characterization of Metabolites in Research Models

There is no published information identifying or characterizing the metabolites of 2-Methoxy-5-(2-piperidinyl)pyridine in any research models, either in vitro or in vivo. Metabolite identification studies are crucial for understanding the routes of metabolism and for identifying any potentially active or reactive metabolites. These studies typically employ high-resolution mass spectrometry to elucidate the structures of metabolic products.

Enzymatic Pathways Involved in Compound Biotransformation (e.g., CYP Isoenzymes)

Without data on the metabolism of 2-Methoxy-5-(2-piperidinyl)pyridine, the specific cytochrome P450 (CYP) isoenzymes or other drug-metabolizing enzymes responsible for its biotransformation are unknown. Reaction phenotyping studies, using a panel of recombinant human CYP enzymes, would be required to identify the key enzymes involved in its metabolism. This information is critical for predicting potential drug-drug interactions.

Chemical Stability under Simulated Physiological Conditions

No studies detailing the chemical stability of 2-Methoxy-5-(2-piperidinyl)pyridine under simulated physiological conditions (e.g., in simulated gastric or intestinal fluid) have been found in the public domain. Such studies are important for assessing the compound's ability to remain intact prior to absorption.

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methoxy-5-(2-piperidinyl)pyridine, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The single proton on the carbon linking the two rings would also be in this region but shifted due to its proximity to two nitrogen-containing rings. The methoxy (B1213986) group would produce a characteristic singlet at approximately δ 3.9 ppm. chemicalbook.com The protons on the piperidine (B6355638) ring, being aliphatic, would resonate in the upfield region (δ 1.5-3.5 ppm), with their signals split according to their neighboring protons. The N-H proton of the piperidine ring would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbons of the pyridine ring would be observed in the δ 110-160 ppm range, while the methoxy carbon would have a signal around δ 55 ppm. rsc.org The aliphatic carbons of the piperidine ring would appear in the δ 20-60 ppm range.

Predicted ¹H NMR Chemical Shifts for 2-Methoxy-5-(2-piperidinyl)pyridine

| Proton Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Protons | 7.0 - 8.5 |

| Methoxy (-OCH₃) Protons | ~ 3.9 |

| Piperidine Ring Protons | 1.5 - 3.5 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Using a technique like electrospray ionization (ESI), the molecule would be ionized, typically by adding a proton to form the [M+H]⁺ ion.

For 2-Methoxy-5-(2-piperidinyl)pyridine (C₁₁H₁₆N₂O), the exact molecular weight is 192.1263 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass to within a few parts per million, which helps to confirm the molecular formula. The fragmentation pattern would likely involve the cleavage of the bond between the pyridine and piperidine rings, a common fragmentation pathway for such structures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The spectrum of 2-Methoxy-5-(2-piperidinyl)pyridine would be expected to show characteristic absorption bands.

Expected IR Absorption Bands for 2-Methoxy-5-(2-piperidinyl)pyridine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

Chromatographic Separations and Purity Determination (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities, thereby allowing for an accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a research compound. A reversed-phase HPLC method, likely using a C18 column with a gradient elution of water and a polar organic solvent (like acetonitrile), would be developed. The sample is injected into the system, and its components are separated based on their affinity for the stationary phase. A detector, typically UV-Vis, measures the absorbance of the eluting components over time. Purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. For chiral molecules like this one, chiral HPLC can be used to separate enantiomers. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. bldpharm.com As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, confirming its identity as 2-Methoxy-5-(2-piperidinyl)pyridine, while also providing molecular weight information for any impurities, which aids in their identification.

X-ray Crystallography for Three-Dimensional Structural Elucidation of Research Compounds

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and stereochemistry.

The process requires the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the exact position of each atom is determined. For 2-Methoxy-5-(2-piperidinyl)pyridine, this would unambiguously confirm the relative orientation of the pyridine and piperidine rings and the chair conformation of the piperidine ring. acs.orgnih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are used to verify the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

For 2-Methoxy-5-(2-piperidinyl)pyridine, with a molecular formula of C₁₁H₁₆N₂O, the theoretical elemental composition is calculated. The experimental values obtained from the analysis of a pure sample must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the stoichiometry of the compound. mdpi.com

Theoretical Elemental Composition of C₁₁H₁₆N₂O

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 68.71% |

| Hydrogen | H | 8.39% |

| Nitrogen | N | 14.57% |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Methoxy-5-(2-piperidinyl)pyridine |

| 2-Methoxypyridine |

| 2-Methoxy-5-(piperidine-1-sulfonyl)pyridine |

| 2,5-dimethoxyphenylpiperidines |

| 4-(2-methoxyphenyl)piperazin-1-ium |

| Acetonitrile |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency

The core structure of 2-Methoxy-5-(2-piperidinyl)pyridine serves as a valuable starting point for optimization. Future research will focus on the rational design of new analogues to improve binding affinity, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the scaffold to achieve desired pharmacological effects.

Key modification strategies will likely include:

Substitution on the Pyridine (B92270) Ring : Altering or replacing the methoxy (B1213986) group (-OCH₃) can modulate the electronic properties and metabolic stability of the compound. Introducing different substituents, such as halogens or small alkyl groups, at other positions could fine-tune binding interactions with the target protein. For instance, introducing specific alkynyl groups at the C5 position of the pyridyl ring on related compounds has been shown to dramatically increase selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs) containing β2 subunits over those with β4 subunits. acs.org

Modification of the Piperidine (B6355638) Ring : The piperidine moiety offers significant scope for modification. Introducing substituents can alter the compound's basicity (pKa), lipophilicity, and stereochemistry, all of which are critical for target engagement and brain penetration. Recent advances in synthetic chemistry, such as combining biocatalytic C-H oxidation with radical cross-coupling, provide a modular and efficient way to create complex, three-dimensional piperidine structures that were previously difficult to access. news-medical.net This allows for the rapid generation of diverse libraries for screening. news-medical.net

Stereochemical Control : The chiral center at the 2-position of the piperidine ring is crucial. Synthesizing and testing individual enantiomers is essential, as biological activity often resides in a single stereoisomer.

A systematic approach, as demonstrated in the optimization of other piperidine-based ligands, can lead to significant gains in potency. nih.gov For example, screening and subsequent molecular modeling can guide the synthesis of derivatives with substantially higher affinity for a target, such as the acetylcholine-binding protein (AChBP), a homologue of the ligand-binding domain of nAChRs. nih.gov

Table 1: Illustrative Structure-Activity Relationship (SAR) for Piperidine-Based Ligands This table is a representative example based on findings for related piperidine derivatives to illustrate the principles of rational design.

| Compound ID | Core Scaffold | R-Group Modification | Target | Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| Initial Hit | Piperidine-Aryl | Unsubstituted Aryl | AChBP | >10,000 |

| Analogue 14 | Piperidine-Aryl | Specific Aryl Substitution | AChBP | 105.6 |

| Analogue 15 | Piperidine-Aryl | Optimized Piperidinyl Group | AChBP | 2.8 |

Data adapted from studies on piperidine-based AChBP ligands to demonstrate optimization principles. nih.gov

Exploration of Novel Biological Targets and Therapeutic Hypotheses

While the pyridine-piperidine scaffold is well-known for its interaction with nAChRs, a significant future direction is the exploration of its activity at other biological targets. nih.govresearchgate.net This could unlock entirely new therapeutic applications beyond the traditional focus on cognitive disorders and nicotine (B1678760) addiction. researchgate.net

Emerging targets for pyridine-piperidine derivatives include:

Kinase Inhibition : Analogues have been designed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are promising targets in non-small-cell lung cancer. nih.gov A derivative, compound 2e, showed potent activity against a crizotinib-resistant ALK mutant, highlighting the potential for this scaffold in oncology. nih.gov

Antiviral Activity : Piperidine-linked pyridine analogues have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Certain compounds in this class demonstrated greater efficacy against wild-type HIV-1 than several approved drugs and were also active against drug-resistant strains. nih.gov

Adrenergic Receptors : Novel N-arylpiperazine derivatives containing a pyridine moiety have shown high affinity and selectivity for α1-adrenoceptors, suggesting potential applications as antihypertensive agents. researchgate.net

Phosphodiesterase (PDE) Inhibition : In the search for new treatments for erectile dysfunction, pyridine analogues have been investigated as PDE5 inhibitors. nih.gov

Future research should involve systematic screening of 2-Methoxy-5-(2-piperidinyl)pyridine and its derivatives against diverse panels of receptors, enzymes, and ion channels to identify unexpected biological activities and formulate new therapeutic hypotheses.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds like 2-Methoxy-5-(2-piperidinyl)pyridine. nih.govresearchgate.net These computational tools can dramatically accelerate the research cycle, reduce costs, and improve the quality of drug candidates. ijettjournal.org

Key applications include:

Predictive Modeling : AI algorithms can be trained on existing chemical libraries to predict the physicochemical properties, biological activity, and potential toxicity of novel analogues before they are synthesized. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling learn the complex relationship between a molecule's structure and its function. youtube.com

Virtual High-Throughput Screening : AI can screen vast virtual libraries of millions or even billions of potential derivatives against a three-dimensional structure of a target protein. nih.gov This allows researchers to prioritize a smaller, more promising set of compounds for synthesis and laboratory testing. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch, optimized to fit a specific biological target and possess desired drug-like properties. nih.gov By representing molecules as graphs, Graph Neural Networks (GNNs) can effectively analyze and predict molecular behavior to guide the design process. nih.gov

Lead Optimization : ML models can guide the lead optimization process by suggesting specific chemical modifications to a hit compound to improve its potency, selectivity, and pharmacokinetic profile, similar to the computational modeling used to optimize piperidine derivatives into high-affinity ligands. nih.govresearchgate.net

Development of Advanced In Vitro and In Vivo Research Models

To better understand the biological effects and therapeutic potential of 2-Methoxy-5-(2-piperidinyl)pyridine and its analogues, research must move beyond traditional assays toward more sophisticated and clinically relevant models.

Table 2: Advanced Research Models for Pyridine-Piperidine Compound Evaluation

| Model Type | Specific Example | Application | Key Insights | Reference(s) |

|---|---|---|---|---|

| In Vitro | Xenopus Oocyte Expression System | nAChR Pharmacology | Characterize receptor subtype selectivity and allosteric modulation. | nih.gov |

| In Vitro | Cancer Cell Lines (e.g., H3122, HCC78) | Oncology | Assess anti-proliferative activity against specific genetic mutations (ALK, ROS1). | nih.gov |

| In Vivo | PET Imaging in Mouse Models | Neuropharmacology | Map brain-wide and subcellular drug distribution and target engagement in real-time. | jneurosci.orgresearchgate.net |

| Subcellular | Fluorescent Ligand Imaging | Cellular Biology | Identify intracellular trapping mechanisms, such as within Golgi satellites, which affect drug kinetics. | jneurosci.org |

Future research will increasingly rely on such advanced models:

Advanced In Vitro Systems : The use of Xenopus oocytes expressing specific nAChR subtypes allows for detailed electrophysiological studies of compound potency and selectivity. nih.gov For other therapeutic areas like oncology, testing against specific cancer cell lines (e.g., H3122 for ALK-addicted cancers) is crucial. nih.gov The development of organ-on-a-chip and 3D organoid cultures derived from human stem cells will offer even more predictive models of human physiology.

Advanced In Vivo Imaging : Techniques like Positron Emission Tomography (PET) using radiolabeled ligands are invaluable for studying how these compounds distribute in the brain and interact with their targets in a living organism. jneurosci.orgresearchgate.net Recent studies have used PET to reveal that certain nicotinic ligands are trapped in intracellular acidic vesicles, such as Golgi satellites, which profoundly impacts their residence time and mechanism of action. jneurosci.orgresearchgate.net Applying these imaging techniques to novel analogues of 2-Methoxy-5-(2-piperidinyl)pyridine would provide critical insights into their in vivo behavior.

Collaborative Research Initiatives in Pyridine-Piperidine Chemistry

The complexity and cost of modern drug discovery necessitate a collaborative approach. Future progress in the field of pyridine-piperidine chemistry will be significantly enhanced by robust partnerships between academia, industry, and government institutions.

Examples of fruitful collaboration models include:

Academic-Industrial Partnerships : Pharmaceutical companies often collaborate with academic labs that have deep expertise in specific target biology or chemical synthesis. A recent example is the collaboration between chemists at Scripps Research and Rice University, which led to a groundbreaking, streamlined method for synthesizing complex piperidines. news-medical.net

Public-Private Consortia : Large-scale consortia can pool resources, share data, and tackle pre-competitive challenges in drug discovery. These initiatives can create large, high-quality libraries of compounds like pyridine-piperidine derivatives and make them available for screening by the broader scientific community.

Open Source Drug Discovery : Platforms that share data and research findings openly can accelerate the pace of discovery by avoiding redundant efforts and crowdsourcing solutions to difficult scientific problems.

By fostering these collaborative ecosystems, the scientific community can more effectively translate the potential of scaffolds like 2-Methoxy-5-(2-piperidinyl)pyridine into tangible therapeutic advances. news-medical.net

Q & A

Basic Research Questions

Q. What are the primary applications of 2-Methoxy-5-(2-piperidinyl)pyridine in academic research?

- Methodological Answer : This compound is primarily utilized as a synthetic intermediate in organic chemistry and drug discovery. It serves as a precursor for constructing complex heterocyclic frameworks, particularly in the synthesis of enzyme inhibitors or receptor ligands. For example, derivatives of pyridine-piperidine hybrids are often explored for their bioactivity in neurological studies .

- Key Applications :

- Building block for pharmaceutical intermediates (e.g., kinase inhibitors).

- Substrate for Suzuki–Miyaura cross-coupling reactions to generate functionalized pyridines .

Q. How can researchers optimize the synthesis of 2-Methoxy-5-(2-piperidinyl)pyridine?

- Methodological Answer : High-yield synthesis (e.g., >95% yield) is achievable via palladium-catalyzed cross-coupling reactions under inert atmospheres. Key steps include:

Use of tert-butoxycarbonyl (Boc)-protected piperidine intermediates to prevent unwanted side reactions.

Chromatographic purification with gradients (e.g., 8:2 CHCl₃:EtOAc to 98:2 EtOAc:Et₃N) to isolate the product .

- Critical Parameters :

- Temperature control (<40°C) to avoid decomposition.

- Use of anhydrous solvents (e.g., dichloromethane) to enhance reaction efficiency .

Q. What safety protocols are recommended for handling 2-Methoxy-5-(2-piperidinyl)pyridine?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats (R36/37/38 risk code) .

- First Aid : Immediate eye rinsing with water for 15 minutes (S26) and medical consultation if ingested (R22) .

- Spill Management : Avoid dust generation; collect spills using non-sparking tools and store in sealed containers .

Q. How should structural characterization of this compound be performed?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H/¹³C spectra with literature data (e.g., piperidine protons at δ 1.4–2.8 ppm; pyridine methoxy group at δ 3.9 ppm) .

- Chromatography : Use silica gel TLC (Rf = 0.1–0.2 in 8:2 CHCl₃:EtOAc) for purity assessment .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z 207.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for pyridine-piperidine derivatives?

- Methodological Answer :

- Comparative Studies : Conduct acute toxicity assays (e.g., OECD 423) using standardized doses, as existing data gaps are noted for similar compounds (e.g., no ecotoxicity data in Section 12 of SDS) .

- Literature Meta-Analysis : Cross-reference hazard codes (e.g., R22, R36/37/38) with experimental protocols to identify inconsistencies in exposure limits .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

- Methodological Answer :

Analog Synthesis : Modify the methoxy or piperidine groups (e.g., replace with halogen or alkyl substituents) to assess bioactivity shifts.

In Vitro Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorescence-based inhibition assays.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptor sites .

Q. How can the environmental impact of 2-Methoxy-5-(2-piperidinyl)pyridine be assessed given limited ecotoxicity data?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems.

- QSAR Modeling : Predict bioaccumulation potential (logP ≈ 2.1) and mobility in soil using EPI Suite .

Q. What advanced techniques are recommended for analyzing reaction intermediates during synthesis?

- Methodological Answer :

- In Situ FTIR : Monitor real-time reaction progress (e.g., disappearance of Boc-protected intermediates at 1680 cm⁻¹).

- HPLC-MS : Use C18 columns (ACN:H₂O gradient) to separate and identify byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.